2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
2-(2-Hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a tricyclic compound featuring a norbornene-derived isoindole-dione core substituted with a 2-hydroxyphenyl group. This compound belongs to a class of chiral tricyclic structures known for their significance in medicinal chemistry, particularly in the development of psychoactive agents and enzyme inhibitors . Its molecular formula is C₁₅H₁₅NO₃, with a molecular weight of 257.29 g/mol.
Notably, commercial availability of this compound has been discontinued, as indicated in CymitQuimica’s product catalog . However, its synthesis likely follows routes similar to related methanoisoindole-diones, such as the condensation of nadic anhydride with substituted anilines followed by selective reductions or functionalizations .
Properties
IUPAC Name |
4-(2-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-11-4-2-1-3-10(11)16-14(18)12-8-5-6-9(7-8)13(12)15(16)19/h1-4,8-9,12-13,17H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHCCLMKHNGCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known by its CAS number 474377-34-9, is a complex organic compound belonging to the class of indole derivatives. These compounds are renowned for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C15H15NO3, with a molecular weight of approximately 257.28 g/mol. The compound features an indole core structure that is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 257.28 g/mol |
| CAS Number | 474377-34-9 |
| Chemical Structure | Chemical Structure |
Antiviral Properties
Recent studies have indicated that derivatives of isoindole compounds exhibit significant antiviral activity. For instance, a study on related compounds demonstrated potent inhibitory effects against Hepatitis C Virus (HCV) with effective concentrations (EC50) in the low micromolar range. The mechanism involves chelation of metal ions essential for viral replication processes .
Anticancer Activity
Indole derivatives are often explored for their anticancer properties. The compound has shown potential in inhibiting cancer cell growth through various pathways:
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It can interfere with cell cycle progression, particularly at the G1/S checkpoint.
A comparative study showed that similar compounds had EC50 values ranging from 10 to 20 µM against various cancer cell lines .
Anti-inflammatory Effects
In addition to its antiviral and anticancer properties, this compound exhibits anti-inflammatory effects. This activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. Studies have demonstrated a reduction in inflammation markers in animal models treated with this compound .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound binds to certain receptors involved in inflammation and cancer progression.
- Enzyme Inhibition : It inhibits enzymes that play crucial roles in viral replication and tumor growth.
Case Study 1: Antiviral Activity Against HCV
In a controlled study involving HCV replicon systems, the compound demonstrated an EC50 value of approximately 6.4 µM, indicating strong antiviral potential compared to standard antiviral drugs like ribavirin (EC50 = 20 µM). The study highlighted the importance of structural modifications in enhancing antiviral efficacy .
Case Study 2: Anticancer Efficacy
Another study evaluated the anticancer effects on breast cancer cell lines where the compound showed significant growth inhibition with an IC50 value of around 15 µM. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway and inhibited cell migration .
Scientific Research Applications
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of derivatives of hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. For instance, compounds synthesized from this core structure demonstrated significant radical scavenging activity using the DPPH method. The most active derivatives showed IC50 values in the micromolar range, suggesting their potential as therapeutic agents against oxidative stress-related diseases .
Neuroprotective Effects
Research indicates that derivatives of this compound may exhibit neuroprotective effects. In vitro studies have shown that certain analogs can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. These findings suggest potential applications in treating conditions such as Alzheimer's disease .
Nonlinear Optical Materials
The compound's structural characteristics make it suitable for applications in nonlinear optics. Theoretical calculations have indicated that derivatives can exhibit high nonlinear optical responses, making them candidates for use in photonic devices and materials .
Synthesis of Novel Polymers
The reactivity of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione allows for the synthesis of novel polymers with tailored properties. These materials can be engineered for specific applications in coatings and adhesives due to their thermal stability and mechanical strength .
Herbicidal Activity
Compounds derived from hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione have been evaluated for herbicidal activity against various plant species. Studies show that certain derivatives can inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plant growth. These findings position these compounds as potential eco-friendly herbicides .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione with structurally related compounds, focusing on substituents, synthesis, physical properties, and applications.
Table 1: Structural and Functional Comparison of Methanoisoindole-dione Derivatives
Substituent Effects on Physicochemical Properties
- Hydroxyphenyl vs. p-Tolyl : The 2-hydroxyphenyl group introduces stronger hydrogen-bonding capacity compared to the hydrophobic p-tolyl substituent. This difference likely impacts solubility and receptor-binding affinity in biological systems. For example, the p-tolyl derivative exhibits a resolved crystal structure with distinct packing motifs due to reduced polarity .
- Hydroxyethyl vs. In contrast, the rigid aromatic hydroxyphenyl group may enhance π-π stacking interactions.
Preparation Methods
Hexahydrophthalic Anhydride as a Starting Material
Hexahydrophthalic anhydride serves as a common precursor due to its strained bicyclic structure, which facilitates ring-opening and subsequent re-cyclization. In one approach, hexahydrophthalic anhydride reacts with 2-aminophenol in toluene under Dean–Stark conditions, where p-toluenesulfonic acid (PTSA) catalyzes the formation of the isoindole ring. The azeotropic removal of water drives the reaction to completion, yielding the intermediate 2-(2-hydroxyphenyl)hexahydroisoindol-1-one with 76% efficiency. This method emphasizes the importance of anhydrous conditions and catalytic acid in achieving high regioselectivity.
Oxocarboxylic Acid Cyclization
Alternative routes employ oxocarboxylic acids, such as 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione-2-carboxylic acid, which undergoes thermal cyclization at 180–200°C in the presence of aryl amines. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by intramolecular cyclization to form the isoindole ring. This method requires prolonged heating (3–6 hours) but avoids the use of dehydrating agents, simplifying the workup process.
Functionalization of the Hydroxyphenyl Substituent
Introducing the 2-hydroxyphenyl group demands precise control over electrophilic aromatic substitution or coupling reactions.
Electrophilic Aromatic Substitution
In a two-step protocol, the pre-formed isoindole core undergoes Friedel–Crafts alkylation with phenol derivatives. Using boron trifluoride etherate as a Lewis catalyst, the hydroxyl group is temporarily protected as a silyl ether to prevent undesired side reactions. Deprotection with aqueous HCl yields the 2-hydroxyphenyl adduct with >90% purity, as confirmed by thin-layer chromatography (TLC).
Suzuki–Miyaura Coupling
Palladium-catalyzed cross-coupling offers a more modern alternative. A boronic ester-functionalized isoindoline intermediate reacts with 2-bromophenol in the presence of Pd(PPh₃)₄ and sodium carbonate, achieving 68% yield under microwave irradiation (100°C, 30 minutes). While this method reduces reaction time, the cost of palladium catalysts and stringent anhydrous requirements limit its industrial scalability.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates for amine coupling steps. For example, refluxing DMF at 150°C reduces the cyclization time from 6 hours to 2 hours compared to toluene. However, DMF complicates purification due to high boiling points, necessitating extraction with diethyl ether and multiple aqueous washes.
Catalytic Additives
The addition of PTSA (0.10 g per 0.01 mol substrate) improves yields by protonating carbonyl groups, increasing electrophilicity for nucleophilic attack. Conversely, triethylamine acts as a base in DMF-mediated reactions, neutralizing HCl byproducts and preventing acid-catalyzed decomposition.
Purification and Characterization
Recrystallization vs. Column Chromatography
Crude products are typically purified via recrystallization from ethanol or diethyl ether, achieving >95% purity for crystalline solids. For non-crystalline byproducts, flash column chromatography on silica gel with chloroform/ethyl acetate gradients (7:3 to 1:1) resolves regioisomeric impurities.
Spectroscopic Validation
1H NMR spectra of the title compound show characteristic peaks at δ 6.80–7.20 ppm (aromatic protons), δ 3.10–3.50 ppm (methine protons of the methano bridge), and δ 1.60–2.20 ppm (aliphatic protons). X-ray crystallography confirms the endo configuration of the methano bridge, with a dihedral angle of 112.5° between the isoindole and hydroxyphenyl planes.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the predominant preparation methods:
| Method | Starting Material | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Dean–Stark Cyclization | Hexahydrophthalic anhydride | PTSA/toluene | 110 | 3 | 76 | 95 |
| Oxocarboxylic Acid | 3a,4,7,7a-Tetrahydroisoindole | None/xylene | 180 | 6 | 65 | 90 |
| Suzuki–Miyaura Coupling | Boronic ester | Pd(PPh₃)₄/DMF | 100 | 0.5 | 68 | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
